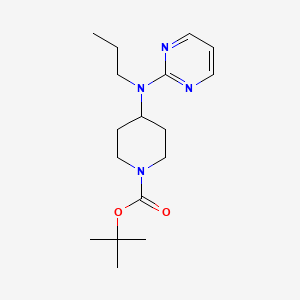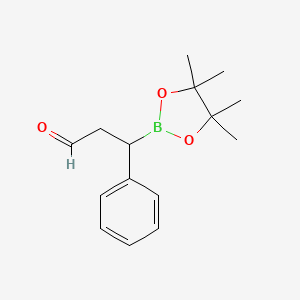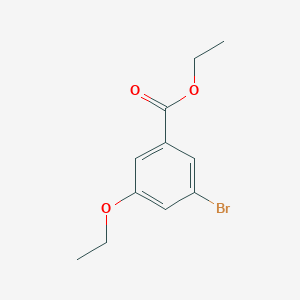
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is a chemical compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a dichlorophenyl group attached to a piperidine ring with a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone typically involves the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature ranging from 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with a suitable solvent to obtain the desired product with high purity.
Industrial Production Methods
For industrial production, the preparation method involves reacting diethanolamine and hydrogen bromide at high temperature, followed by the addition of 2,3-dichloroaniline. The reaction is maintained until completion, and the product is isolated through vacuum rectification . This method offers advantages such as low raw material cost, high product purity, and yield, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K₂CO₃) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of (2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. It has been shown to act as a partial agonist of dopamine D2 and D3 receptors . This interaction modulates the dopaminergic pathways, which are involved in various physiological processes, including mood regulation and motor control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and acts as a partial agonist of dopamine receptors.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
3,4,5-Trichlorophenylpiperazine: Exhibits unique structural properties and has been studied for its potential therapeutic applications.
Uniqueness
(2,3-Dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for further research and development.
Eigenschaften
Molekularformel |
C12H13Cl2NO2 |
|---|---|
Molekulargewicht |
274.14 g/mol |
IUPAC-Name |
(2,3-dichlorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-9(11(10)14)12(17)15-6-4-8(16)5-7-15/h1-3,8,16H,4-7H2 |
InChI-Schlüssel |
BZEXJSZAMCZGGU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1O)C(=O)C2=C(C(=CC=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-[2-(Diethylamino)ethoxy]pyridin-2-amine](/img/structure/B13890458.png)
![Methyl 2-[(4-piperidinylcarbonyl)amino]benzoate](/img/structure/B13890460.png)

![[(2R,3S,4R,5R)-3,4-bis(acetyloxy)-6-bromo-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B13890474.png)
![3-[(Prop-2-yn-1-yloxy)methyl]pyrrolidine](/img/structure/B13890475.png)




![Tert-butyl 7,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydro-[1,3]dioxino[5,4-b]pyridine-5-carboxylate](/img/structure/B13890515.png)

